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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize

background noise and achieve high-quality data in their lipidomics experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in lipidomics mass

spectrometry?

A1: Background noise in lipidomics mass spectrometry can originate from numerous sources

throughout the experimental workflow. Identifying the source is the first step toward mitigating

its effects. Common culprits include:

Sample Preparation: Contaminants can be introduced from solvents, reagents, and labware.

Plasticware is a significant source of leachable compounds like plasticizers (e.g., phthalates)

and slip agents (e.g., oleamide).[1] Even high-purity solvents can contain trace impurities

that become significant in sensitive analyses.[1]

Laboratory Environment: The lab environment can contribute to sample contamination.

Volatile organic compounds from building materials, furniture, and cleaning supplies can

settle on surfaces and be introduced into samples. Personal care products like lotions and

cosmetics are also potential sources of contamination.[1]
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LC-MS System: The instrument itself can be a source of noise. This can stem from a

contaminated ion source, dirty transfer lines, contaminated solvents, or bleed from the HPLC

column.[2] Mobile phase additives, if not of high purity or used at excessive concentrations,

can also increase background noise.

Q2: How can I minimize contamination from plasticware?

A2: While completely avoiding plastics may not always be practical, several strategies can

significantly reduce contamination:

Prioritize Glassware: Whenever possible, use borosilicate glassware for sample preparation

and storage, as it introduces significantly fewer contaminants than plastic.[1]

Choose Plastics Carefully: If plasticware is necessary, opt for high-quality polypropylene (PP)

tubes from reputable manufacturers, as the level of leached contaminants can vary widely

between brands.[1] Avoid using polyvinyl chloride (PVC) labware, as it is a major source of

phthalate contamination.[1]

Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity

solvent that is compatible with your analysis to wash away surface contaminants.[1]

Q3: What grade of solvents should I use for lipidomics experiments?

A3: For sensitive lipidomics analyses, it is crucial to use the highest purity solvents available,

typically labeled as "LC-MS grade".[3][4][5] While "HPLC grade" solvents are suitable for many

applications, LC-MS grade solvents undergo additional purification steps to remove trace

metals and other impurities that can cause background noise and form adducts with target

analytes.[4][5] Using lower-grade solvents can lead to a higher baseline, reduced signal-to-

noise ratio, and the appearance of contaminant peaks in your spectra.[2][3]

Q4: My blank injections show significant background noise. What should I do?

A4: High background noise in blank injections indicates contamination from your LC-MS

system or solvents, rather than your sample. A systematic approach is necessary to identify

and eliminate the source of contamination.[6]
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Guide 1: Troubleshooting High Background Noise
This guide provides a step-by-step approach to identifying and resolving high background

noise in your mass spectrometry data.

Problem: The baseline in my chromatogram is high and noisy, obscuring my lipids of interest.

Troubleshooting Workflow:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Background Noise Detected

Run Blank Injections (Solvent Only)

Is the noise present in the blanks?

System Contamination Likely

Yes

Sample Contamination or Matrix Effects

No

Prepare Fresh Mobile Phase with LC-MS Grade Solvents

Optimize Sample Preparation and Cleanup

Does the noise persist?

Perform System Flush and Clean Ion Source

Yes

Problem Resolved

No

Isolate LC from MS (divert flow to waste)

Does the noise persist in the MS?

Issue is in the Mass Spectrometer (Source, Gas Lines)

Yes

Issue is in the LC System (Column, Tubing)

No

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting high background noise.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1231422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Guide 2: Minimizing Contamination During Sample
Preparation
Contamination introduced during sample preparation is a major contributor to background

noise. Following best practices can significantly improve data quality.

Experimental Workflow for Clean Sample Preparation:

Start Use Glassware or High-Quality Polypropylene Use LC-MS Grade Solvents Perform Lipid Extraction (e.g., Folch, Bligh & Dyer) Incorporate Sample Cleanup (e.g., SPE) Store Extracts in Glass Vials at -80°C Analysis

Click to download full resolution via product page

Caption: Workflow for clean lipidomics sample preparation.

Data Presentation
Table 1: Comparison of Contaminants from Glassware vs. Plasticware

This table summarizes the number of contaminant features introduced by different types of

labware during lipid extractions.

Labware Type

Number of
Contaminant
Features
Introduced

Key Contaminant
Types

Reference

Borosilicate

Glassware with PTFE-

lined caps

98 - [7][8]

Polypropylene

Microcentrifuge Tubes

(Brand A)

847
Primary amides, fatty

acid surfactants
[7][8]

Polypropylene

Microcentrifuge Tubes

(Brand B)

2,949 Phthalates, oleamide [9]
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Data presented is a summary from published studies and may vary based on specific

experimental conditions and manufacturers.

Table 2: Common Background Contaminant Ions in Mass Spectrometry

This table lists common background ions, their sources, and their accurate masses to aid in

identification.

Contaminant Class Common Examples Potential Sources
Accurate Mass
(m/z)

Plasticizers
Di(2-ethylhexyl)

phthalate (DEHP)
Plastic labware, tubing 391.2843 ([M+H]+)

Slip Agents Oleamide Polypropylene tubes 282.2791 ([M+H]+)

Polymers
Polyethylene glycol

(PEG)

Detergents,

cosmetics, plastics

Series of peaks with

44.0262 Da difference

Solvents
Sodium formate

cluster

Mobile phase

additives
91.0030 ([2M+Na]+)

Siloxanes
Polydimethylcyclosilox

anes

Pump oil, personal

care products

Series of peaks with

74.0188 Da difference

Experimental Protocols
Protocol 1: Modified Bligh and Dyer Lipid Extraction
This protocol is a widely used method for the total extraction of lipids from biological samples.

[10]

Materials:

Sample (e.g., 1 mL of plasma, cell pellet)

Chloroform (LC-MS grade)

Methanol (LC-MS grade)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Lipid_Analysis_Using_the_Bligh_and_Dyer_Method.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deionized water

Glass centrifuge tubes with PTFE-lined caps

Vortex mixer

Centrifuge

Pasteur pipette (glass)

Nitrogen evaporator

Procedure:

To 1 mL of your sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v)

chloroform:methanol mixture.

Vortex the mixture vigorously for 1 minute.

Add 1.25 mL of chloroform and vortex for 1 minute.[10]

Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.[10]

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

You will observe two phases: an upper aqueous phase and a lower organic phase containing

the lipids.

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a

clean glass tube.

Dry the extracted lipids under a gentle stream of nitrogen.

Reconstitute the dried lipid extract in an appropriate solvent for MS analysis.

Protocol 2: Folch Lipid Extraction
The Folch method is another robust technique for extracting a broad range of lipids.
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Materials:

Tissue sample (e.g., 100 mg)

Chloroform:Methanol (2:1, v/v) mixture (LC-MS grade)

0.9% NaCl solution

Homogenizer

Centrifuge

Glassware

Nitrogen evaporator

Procedure:

Homogenize the tissue sample in 20 volumes of the chloroform:methanol (2:1) mixture (e.g.,

2 mL for 100 mg of tissue).[11]

Agitate the homogenate for 15-20 minutes at room temperature.[11]

Centrifuge the homogenate to pellet the solid material and collect the supernatant.

Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of

supernatant) to wash the extract.[11]

Vortex the mixture and centrifuge at a low speed to separate the phases.

Remove the upper aqueous phase.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

Reconstitute the lipids in a suitable solvent for analysis.
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Protocol 3: Solid-Phase Extraction (SPE) for Lipid
Cleanup
SPE is an effective method for removing interfering substances from your lipid extract, thereby

reducing background noise and matrix effects.[12][13]

Materials:

Lipid extract

SPE cartridge (e.g., C18)

Conditioning solvent (e.g., methanol)

Equilibration solvent (e.g., your initial mobile phase)

Wash solvent (a weak solvent to remove impurities)

Elution solvent (a strong solvent to elute lipids)

SPE manifold

Procedure:

Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the

stationary phase.

Equilibration: Flush the cartridge with the equilibration solvent.

Sample Loading: Load your lipid extract onto the cartridge.

Washing: Wash the cartridge with the wash solvent to remove polar impurities.

Elution: Elute the lipids from the cartridge using the elution solvent.

Collect the eluate and dry it down before reconstitution for MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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